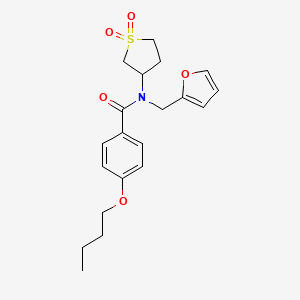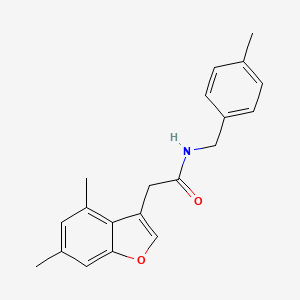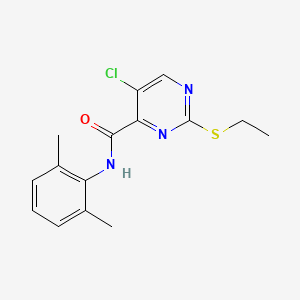![molecular formula C29H33ClN6O2 B11414136 4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11414136.png)
4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazolinone core, followed by the introduction of the piperidine and chlorophenyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for investigating new biochemical pathways and mechanisms.
Medicine
In medicine, triazoloquinazolinones have shown promise as therapeutic agents for various conditions, including cancer, inflammation, and neurological disorders. Research into this specific compound may reveal new therapeutic applications and lead to the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE include other triazoloquinazolinones, such as:
- 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-METHOXYPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
- 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-FLUOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
Uniqueness
The uniqueness of 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE lies in its specific structural features, such as the presence of the chlorophenyl group and the bipiperidinyl moiety. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H33ClN6O2 |
|---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H33ClN6O2/c30-24-10-4-2-8-21(24)20-35-28(38)23-9-3-5-11-25(23)36-26(31-32-29(35)36)12-13-27(37)34-18-14-22(15-19-34)33-16-6-1-7-17-33/h2-5,8-11,22H,1,6-7,12-20H2 |
InChI Key |
PYDWCXIOKFKCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate](/img/structure/B11414060.png)



![Dimethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11414080.png)

![2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide](/img/structure/B11414099.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11414105.png)

![3,5-dichloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B11414112.png)
![7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11414118.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11414123.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11414126.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11414131.png)
